molecular formula C4H11NOS B12848609 (3S)-3-(Aminooxy)butane-2-thiol

(3S)-3-(Aminooxy)butane-2-thiol

Cat. No.: B12848609
M. Wt: 121.20 g/mol
InChI Key: CDPTVXUSDGYFQJ-WUCPZUCCSA-N
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Description

“(3S)-3-(Aminooxy)butane-2-thiol” is a chiral organosulfur compound characterized by a thiol (-SH) group at position 2 and an aminooxy (-NH2-O-) group at position 3 of the butane backbone. The stereochemistry at the 3S position confers distinct spatial and electronic properties, influencing its reactivity and interactions in chemical or biological systems. For instance, techniques such as NMR and IR spectroscopy (as applied to 3-(Fluoranthen-1-ylimino)butane-2-thiol in ) would be critical for confirming its configuration and purity .

The thiol group facilitates disulfide bond formation or nanoparticle surface attachment, as demonstrated in fluoranthene-derived thiols (). These dual functional groups suggest versatility in pharmaceutical or materials science contexts, though specific applications remain speculative without further experimental data.

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

O-[(2S)-3-sulfanylbutan-2-yl]hydroxylamine

InChI

InChI=1S/C4H11NOS/c1-3(6-5)4(2)7/h3-4,7H,5H2,1-2H3/t3-,4?/m0/s1

InChI Key

CDPTVXUSDGYFQJ-WUCPZUCCSA-N

Isomeric SMILES

C[C@@H](C(C)S)ON

Canonical SMILES

CC(C(C)S)ON

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(3S)-3-(Aminooxy)butane-2-thiol” with structurally related compounds from the evidence, emphasizing functional groups, stereochemistry, and applications:

Compound Name Molecular Formula Functional Groups Key Features Applications Reference
This compound C₄H₁₁NOS Thiol (-SH), Aminooxy (-NH₂-O-) Chiral center (3S); dual nucleophilic sites (thiol and aminooxy) Hypothetical: Drug conjugation, nanomaterials N/A
3-(Fluoranthen-1-ylimino)butane-2-thiol C₂₀H₁₄NS Thiol (-SH), Imino (-N=) (fluoranthene-substituted) Planar fluoranthene moiety enhances π-π stacking; thiol enables AuNP attachment Gold nanoparticle functionalization
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide C₂₇H₃₈N₄OS Thioamide (-C(=S)-N-), Cyclohexylamino Complex stereochemistry; bulky substituents Pesticide testing standards

Key Comparisons :

Functional Group Diversity: The target compound’s aminooxy group distinguishes it from the imino-fluoranthene group in and the thioamide in . The aminooxy group’s polarity and nucleophilicity may enhance solubility in aqueous systems compared to hydrophobic fluoranthene or thioamide derivatives . Thiol reactivity is shared across all three compounds, enabling metal coordination (e.g., AuNPs in ) or disulfide-mediated crosslinking. However, steric hindrance from bulky substituents (e.g., fluoranthene or cyclohexyl groups) in the analogues may limit accessibility compared to the smaller aminooxy group in the target compound.

Stereochemical Influence :

  • The (3S) configuration in the target compound contrasts with the (2S) stereochemistry in the pesticide-related thioamide (). Stereochemical differences can dramatically alter molecular recognition, such as enzyme binding or chiral separation efficiency .

Applications: The fluoranthene-based thiol () demonstrates utility in nanomaterials due to its AuNP-binding capability and aromatic stacking. The target compound’s aminooxy group could enable additional functionality, such as oxime-mediated bioconjugation or pH-sensitive release mechanisms . The thioamide in highlights applications in pesticide testing, where structural complexity mimics bioactive molecules. The target compound’s simpler structure may favor scalability in synthesis or derivatization .

Synthetic and Analytical Methods: Synthesis of fluoranthene-thiols involves imino group introduction via condensation reactions, followed by thiol protection/deprotection (). For the target compound, analogous strategies (e.g., oxyamination at C3) would require stereoselective methods to ensure (3S) configuration. Characterization via ¹H-NMR, ¹³C-NMR, and IR (as in ) would be essential to confirm the target compound’s structure and purity .

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